2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
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Description
2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . Its molecular weight is 266.38 . The IUPAC name for this compound is 1-(2,3-dimethylphenyl)-3-(2,6-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-7-6-10-18(16(13)4)19(20)12-11-17-14(2)8-5-9-15(17)3/h5-10H,11-12H2,1-4H3 .Physical And Chemical Properties Analysis
The molecular formula of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is C19H22O . Its molecular weight is 266.38 .Scientific Research Applications
Applications in Organometallic Chemistry
The compound 2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone has shown relevance in organometallic chemistry. Specifically, a study by Baksi et al. (2007) revealed that upon reaction with [Rh(PPh3)3Cl], the azo ligand underwent an interesting rhodium-assisted C–C bond activation at one ortho position of the 2',6'-dimethylphenyl fragment, leading to the elimination of a methyl group from that ortho position. This study highlights the compound's role in facilitating organometallic reactions and bond activation processes Baksi et al., 2007.
Importance in Polymer Chemistry
The compound is also significant in the field of polymer chemistry. Fukuhara et al. (2004) developed new thermosetting poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s by oxidative coupling copolymerization of 2-allyl-6-methylphenol with 2,6-dimethylphenol. The resultant copolymers exhibited high molecular weight, and their structure was characterized by IR, 1H, and 13C NMR spectroscopy. This research underscores the compound's importance in synthesizing high-performance polymers with specific thermal and electrical properties Fukuhara et al., 2004.
Role in Molecular Structure Analysis
Nasirullah et al. (2010) studied the title compound, [2-(2,3-Dimethylanilino)phenyl]methanol, where the 2,3-dimethylphenyl group is disordered over two sites. The structure of this compound was determined by X-ray crystallography, revealing intricate details about its molecular geometry and interactions. This research highlights the compound's relevance in structural chemistry and crystallography Nasirullah et al., 2010.
properties
IUPAC Name |
1,3-bis(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-7-5-9-17(15(13)3)11-12-19(20)18-10-6-8-14(2)16(18)4/h5-10H,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFCVMPLUORDTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC(=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644631 |
Source
|
Record name | 1,3-Bis(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-53-4 |
Source
|
Record name | 1,3-Bis(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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